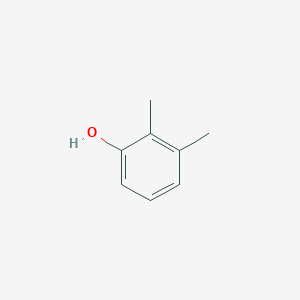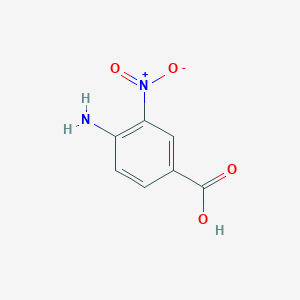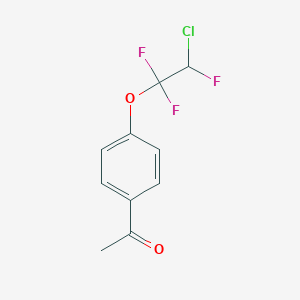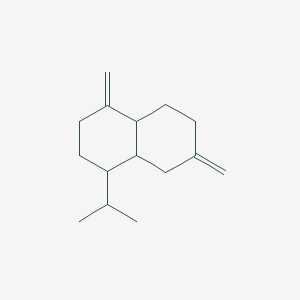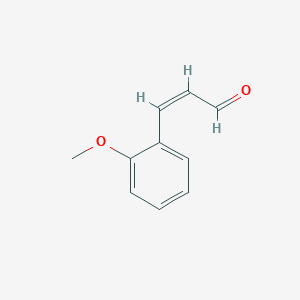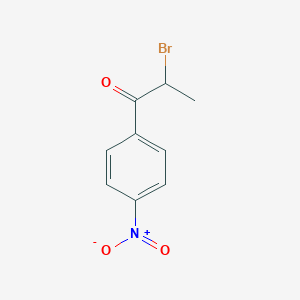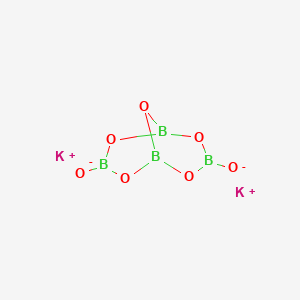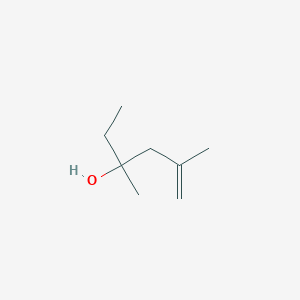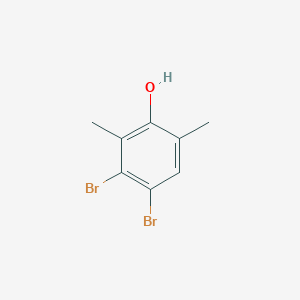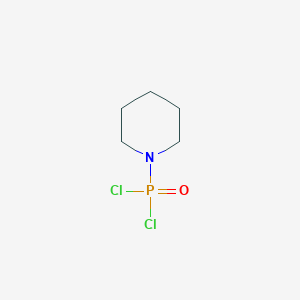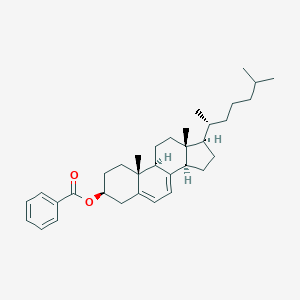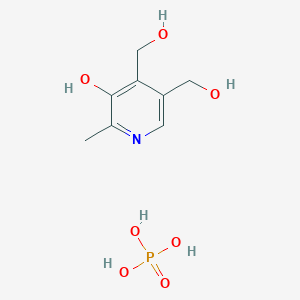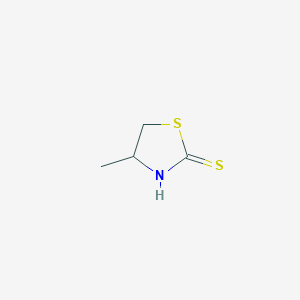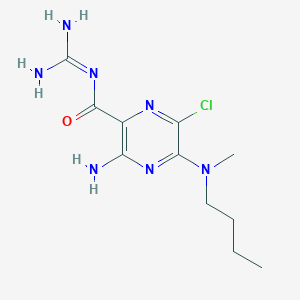
5-(N-Butyl-N-methyl)amiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-Butyl-N-methyl)amiloride is a selective inhibitor of Na+/H+ exchanger (NHE) isoform 1. NHE1 is a transmembrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. The inhibition of NHE1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several applications in scientific research.
Mécanisme D'action
5-(N-Butyl-N-methyl)amiloride selectively inhibits 5-(N-Butyl-N-methyl)amiloride1 by binding to a specific site on the protein. This prevents the exchange of Na+ and H+, leading to a decrease in intracellular pH. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several downstream effects, including the regulation of cell volume, cytoskeletal organization, and cell migration.
Effets Biochimiques Et Physiologiques
In addition to its role in cancer research, 5-(N-Butyl-N-methyl)amiloride has also been studied for its effects on other physiological processes. It has been found to be involved in the regulation of renal function, cardiovascular function, and neuronal activity. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce blood pressure, improve cardiac function, and protect against ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(N-Butyl-N-methyl)amiloride in scientific research is its selectivity for 5-(N-Butyl-N-methyl)amiloride1. This allows researchers to specifically target this isoform without affecting other Na+/H+ exchangers. However, the use of 5-(N-Butyl-N-methyl)amiloride is limited by its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research involving 5-(N-Butyl-N-methyl)amiloride. One area of interest is the development of more potent and selective 5-(N-Butyl-N-methyl)amiloride1 inhibitors for use in cancer therapy. Another area of research is the study of the role of 5-(N-Butyl-N-methyl)amiloride1 in other physiological processes, such as inflammation and immune function. Additionally, the use of 5-(N-Butyl-N-methyl)amiloride in combination with other drugs or therapies is an area of potential interest.
Méthodes De Synthèse
5-(N-Butyl-N-methyl)amiloride can be synthesized using a multi-step process that involves the reaction of 5-amino-2,4-dimethyl-1H-pyrimidine with butyl bromide and methyl iodide to form 5-(N-Butyl-N-methyl)amino-2,4-dimethyl-1H-pyrimidine. The intermediate compound is then reacted with 4-chlorobenzyl chloride to yield 5-(N-Butyl-N-methyl)amiloride.
Applications De Recherche Scientifique
5-(N-Butyl-N-methyl)amiloride has been widely used in scientific research to study the role of 5-(N-Butyl-N-methyl)amiloride1 in various physiological processes. It has been found to be particularly useful in the study of cancer, where 5-(N-Butyl-N-methyl)amiloride1 is overexpressed and contributes to the acidification of the tumor microenvironment. Inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce tumor growth and improve the efficacy of chemotherapy.
Propriétés
Numéro CAS |
1154-79-6 |
|---|---|
Nom du produit |
5-(N-Butyl-N-methyl)amiloride |
Formule moléculaire |
C11H18ClN7O |
Poids moléculaire |
299.76 g/mol |
Nom IUPAC |
3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
Clé InChI |
YKQMBHZIHIJMBG-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canonique |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Autres numéros CAS |
1154-79-6 |
Synonymes |
5-(N-butyl-N-methyl)amiloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



